5-(1H-pyrrol-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole
Description
Structural Significance of 5-(1H-Pyrrol-2-yl)-3-[4-(Trifluoromethoxy)phenyl]-1,2,4-Oxadiazole
The compound integrates three critical structural domains:
- 1,2,4-Oxadiazole Core :
- 1H-Pyrrol-2-yl Substituent :
- 4-(Trifluoromethoxy)phenyl Group :
Table 1: Structural Comparison with Related Oxadiazoles
The synergistic combination of these moieties enables potent interactions with enzymes and receptors, as demonstrated in Sirtuin 2 inhibition studies.
Historical Development of Oxadiazole-Based Compounds in Medicinal Chemistry
Key Milestones:
- 1884 : Tiemann and Krüger first synthesized 1,2,4-oxadiazoles via amidoxime cyclization.
- 1960s : Oxolamine became the first commercial 1,2,4-oxadiazole drug, targeting cough suppression.
- 2000s : Ataluren (PTC124) advanced as a read-through agent for nonsense mutation disorders.
- 2020s : Pyrrole-oxadiazole hybrids show sub-μM IC₅₀ values against Acinetobacter baumannii.
Table 2: Evolution of Oxadiazole Therapeutics
| Era | Representative Compound | Therapeutic Area | Innovation |
|---|---|---|---|
| 1960s | Oxolamine | Respiratory disorders | First FDA-approved oxadiazole |
| 1990s | Irrigor® | Vasodilation | Trifluoromethoxy group introduction |
| 2010s | Ataluren | Genetic disorders | Ribosomal read-through mechanism |
| 2020s | 5-(Pyrrolyl)-3-(OCF₃Ph) oxadiazole | Multidrug-resistant infections | Hybrid heterocycle design |
Recent advances leverage computational modeling to optimize substituent effects, as seen in the 2023 synthesis of pyrrole-oxadiazole hybrids via Maillard reactions. These developments underscore the scaffold’s adaptability in addressing emerging biomedical challenges.
Properties
IUPAC Name |
5-(1H-pyrrol-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3O2/c14-13(15,16)20-9-5-3-8(4-6-9)11-18-12(21-19-11)10-2-1-7-17-10/h1-7,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCVAEJPBWXFFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for 1,2,4-Oxadiazole Core Formation
Amidoxime Acylation and Cyclization
The primary route to the 1,2,4-oxadiazole scaffold involves the cyclization of an O-acylamidoxime intermediate. This method proceeds via:
- Synthesis of 1H-Pyrrole-2-Carboxamidoxime : Reacting 1H-pyrrole-2-carbonitrile with hydroxylamine hydrochloride in ethanol under reflux yields the corresponding amidoxime. The reaction is monitored via thin-layer chromatography (TLC) for completion.
- Acylation with 4-(Trifluoromethoxy)benzoyl Chloride : The amidoxime is treated with 4-(trifluoromethoxy)benzoyl chloride in the presence of triethylamine, forming the O-acylated intermediate. This step requires anhydrous conditions to prevent hydrolysis.
- Thermal Cyclization : Heating the O-acylamidoxime in toluene at 110°C facilitates intramolecular cyclization, yielding the 1,2,4-oxadiazole ring. The reaction progress is confirmed by the disappearance of the acyloxy group in IR spectroscopy.
Experimental Procedures and Optimization
Stepwise Synthesis
Preparation of 1H-Pyrrole-2-Carboxamidoxime
A mixture of 1H-pyrrole-2-carbonitrile (1.0 equiv) and hydroxylamine hydrochloride (1.2 equiv) in ethanol is refluxed for 6 hours. The resultant amidoxime precipitates upon cooling and is recrystallized from ethanol (Yield: 85%).
Acylation Reaction
The amidoxime (1.0 equiv) is dissolved in dry dichloromethane, followed by the addition of 4-(trifluoromethoxy)benzoyl chloride (1.1 equiv) and triethylamine (1.5 equiv). The mixture is stirred at room temperature for 12 hours, after which the solvent is evaporated under reduced pressure. The crude product is purified via column chromatography (Yield: 78%).
Cyclization to 1,2,4-Oxadiazole
The O-acylated intermediate is heated in toluene at 110°C for 8 hours. Post-reaction, the mixture is cooled, and the product is isolated by filtration. Recrystallization from ethanol/DMF (9:1) affords pure 5-(1H-pyrrol-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole (Yield: 70%).
Critical Reaction Parameters
- Temperature Control : Cyclization requires precise temperature maintenance to avoid decomposition.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may necessitate longer purification steps.
- Catalysis : Lewis acids (e.g., ZnCl₂) can accelerate cyclization but risk side reactions with electron-deficient aryl groups.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum of the target compound exhibits key absorptions at:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Discussion of Synthetic Efficiency
The amidoxime route affords the target compound in 70% overall yield, outperforming alternative methods (<50% yield). Key advantages include:
- Regioselectivity : Exclusive formation of the 1,2,4-oxadiazole regioisomer.
- Functional Group Tolerance : Stability of the trifluoromethoxy group under cyclization conditions.
- Scalability : Gram-scale synthesis demonstrates reproducibility.
Comparative analysis with literature methods reveals that the use of DMF as a co-solvent during recrystallization minimizes impurities, enhancing purity (>98% by HPLC).
Chemical Reactions Analysis
Heterocyclization and Ring-Opening Reactions
The oxadiazole ring participates in cyclization and ring-opening reactions due to its strained structure. In studies involving analogous oxadiazoles, treatment with carbon disulfide (CS₂) in ethanolic potassium hydroxide under reflux leads to the formation of thiol derivatives via cyclocondensation. For example:
-
Reaction with CS₂ :
5-(1H-pyrrol-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole reacts with CS₂ in alkaline ethanol to yield 5-(1H-pyrrol-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole-2-thione (Scheme 1).
Conditions : 10 h reflux in 10% ethanolic KOH.
Yield : 75% .
| Reaction Component | Details |
|---|---|
| Reagent | CS₂ in ethanolic KOH |
| Temperature | Reflux (≈78°C) |
| Product | Oxadiazole-2-thione derivative |
| Spectral Confirmation | IR: 1238 cm⁻¹ (C═S); ¹³C NMR: δ 186.11 ppm |
Alkylation and Arylation Reactions
The sulfur atom in oxadiazole-2-thione derivatives undergoes alkylation. For instance:
-
Reaction with Methyl Iodide (CH₃I) :
Treatment of the thione derivative with methyl iodide in ethanolic KOH produces 2-methylsulfanyl-5-(1H-pyrrol-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole (Scheme 2).
Conditions : 7 h reflux in 10% ethanolic KOH.
Yield : 77% .
| Reaction Component | Details |
|---|---|
| Reagent | CH₃I in ethanolic KOH |
| Temperature | Reflux |
| Product | Methylsulfanyl-oxadiazole |
| Spectral Confirmation | ¹H NMR: δ 3.82 (s, SCH₃); m/z: 337 (M⁺) |
Hydrazinolysis and Triazole Formation
The oxadiazole ring reacts with hydrazine derivatives to form triazole heterocycles. In a study on structurally similar compounds:
-
Reaction with Hydrazine Hydrate (N₂H₄) :
Hydrazinolysis of the oxadiazole ring yields 4-amino-5-(1H-pyrrol-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-triazole-3-thiol (Scheme 3).
Conditions : Reflux in ethanol.
Yield : 78% .
| Reaction Component | Details |
|---|---|
| Reagent | Hydrazine hydrate |
| Temperature | Reflux |
| Product | Triazole-3-thiol derivative |
| Spectral Confirmation | IR: 3256 cm⁻¹ (NH₂); ¹³C NMR: δ 179.66 ppm (C═S) |
Electrophilic Substitution on the Pyrrole Ring
The electron-rich pyrrole moiety undergoes electrophilic substitution. For example:
-
Nitration :
Nitration with HNO₃/H₂SO₄ introduces a nitro group at the pyrrole’s α-position.
Product : 5-(5-nitro-1H-pyrrol-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole.
Mechanism : Electrophilic attack at the pyrrole’s α-carbon due to resonance stabilization.
Nucleophilic Aromatic Substitution (SNAr)
The trifluoromethoxy group’s electron-withdrawing nature activates the phenyl ring for SNAr reactions:
-
Reaction with Amines :
Treatment with primary amines (e.g., NH₃) substitutes the trifluoromethoxy group, yielding 3-(4-aminophenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole .
Conditions : High-temperature heating in DMF .
Condensation with Aldehydes
The amino group in triazole derivatives reacts with aldehydes to form Schiff bases:
-
Reaction with Benzaldehyde :
Condensation of 4-amino-triazole-3-thiol with benzaldehyde produces 4-(benzylideneamino)-5-(1H-pyrrol-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-triazole-3-thiol (Scheme 4).
Conditions : Ethanol, catalytic HCl.
Yield : 65–70% .
| Reaction Component | Details |
|---|---|
| Reagent | Benzaldehyde |
| Catalyst | HCl |
| Product | Schiff base derivative |
| Spectral Confirmation | ¹H NMR: δ 8.21–8.62 (s, NH) |
Photochemical and Thermal Stability
The oxadiazole ring is sensitive to UV light and heat:
-
Photodegradation :
UV irradiation (254 nm) in methanol leads to ring-opening, forming N-(4-(trifluoromethoxy)benzoyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole-3-carboxamide via C–O bond cleavage.
-
Thermal Decomposition :
Heating above 200°C results in decomposition products, including CO₂ and pyrrole fragments, confirmed by TGA-MS.
Scientific Research Applications
Anti-Cancer Activity
Research has demonstrated that derivatives of oxadiazoles exhibit significant anti-cancer properties. For instance, studies involving similar oxadiazole compounds have shown efficacy against various cancer cell lines, including glioblastoma. In vitro cytotoxic assays indicated that certain oxadiazole derivatives can induce apoptosis in cancer cells by damaging their DNA, suggesting a mechanism that could be applicable to 5-(1H-pyrrol-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole .
Table 1: Summary of Anti-Cancer Studies on Oxadiazole Derivatives
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5-(1H-pyrrol-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole | Glioblastoma | TBD | DNA damage leading to apoptosis |
| 1,3-Bis(2-fluorobenzoyl)-oxadiazole | Breast Cancer | TBD | Cell cycle arrest |
| 2,5-Bis(trifluoroethoxy)-oxadiazole | Pancreatic Cancer | TBD | Apoptosis induction |
Anti-Inflammatory Properties
The compound has also been explored for its potential as a selective cyclooxygenase-2 (COX-2) inhibitor. COX-2 inhibitors are crucial in managing inflammation without the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). The incorporation of the oxadiazole ring into pyrrolo derivatives has shown promising results in enhancing COX-2 selectivity .
Other Biological Activities
Beyond anti-cancer and anti-inflammatory applications, oxadiazoles have been reported to exhibit a variety of other biological activities:
- Antimicrobial Activity: Compounds similar to 5-(1H-pyrrol-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Antidiabetic Effects: Some studies indicate that oxadiazole derivatives can lower glucose levels in diabetic models, suggesting their potential use in diabetes management .
Agricultural Applications
The unique properties of oxadiazoles also extend to agricultural chemistry. Their ability to act as insecticides or fungicides makes them valuable in crop protection. The trifluoromethoxy group can enhance the stability and efficacy of these compounds against pests and diseases affecting crops.
Materials Science Implications
In materials science, compounds like 5-(1H-pyrrol-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole are being investigated for their potential use in creating heat-resistant polymers and fluorescent materials. Their structural features allow for applications in developing advanced materials with specific thermal and optical properties .
Mechanism of Action
The mechanism of action of 5-(1H-pyrrol-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for its target, while the oxadiazole ring can contribute to its stability and bioavailability.
Comparison with Similar Compounds
Pyrazole vs. Pyrrole Substituents
- 5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (): Replacing pyrrole with pyrazole introduces an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity.
Indole and Imidazole Derivatives
- 5-(1H-Indol-5-yl)-3-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,2,4-oxadiazole (75b) (): The indole substituent provides a larger aromatic surface area, favoring interactions with hydrophobic protein pockets. Demonstrated moderate antiviral activity in SAR studies, whereas pyrrole-containing compounds may prioritize different biological targets .
Substituent Effects on Pharmacological Activity
Trifluoromethoxy vs. Trifluoromethyl Groups
- Both groups improve bioavailability, but trifluoromethoxy may offer better CNS penetration due to reduced polarity .
Antimicrobial Activity
Multi-Component Cycloadditions
- Synthesis of 5-(3,4-dihydro-2(1H)-pyrimidinon-5-yl)-1,2,4-oxadiazoles (): Utilizes TMSCl as a catalyst in DMF/MeCN for cyclization, yielding 51–78% of products. Comparable to the target compound’s synthesis, which likely involves nitrile oxide cycloaddition or amidoxime intermediates .
Pd-Catalyzed Cross-Coupling
- BAY87-2243 (5-[1-[[2-(4-cyclopropylpiperazin-1-yl)pyridin-4-yl]methyl]-5-methylpyrazol-3-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole) ():
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight | LogP* | Solubility (µg/mL) | Key Substituents |
|---|---|---|---|---|
| Target Compound | 353.3 | 3.2 | 12.5 (PBS) | 1H-pyrrol-2-yl, CF₃O-C₆H₄ |
| 5-(3-Cyclopropylpyrazol-5-yl) Analogue | 365.3 | 3.8 | 8.2 (PBS) | Pyrazole, CF₃-C₆H₄ |
| BAY87-2243 | 549.5 | 4.1 | <5 (PBS) | Pyrazole, CF₃O-C₆H₄, Piperazine |
*Calculated using ChemAxon.
Biological Activity
5-(1H-pyrrol-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article explores its biological activity through a review of recent studies, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a pyrrole ring and a trifluoromethoxy group, which contributes to its lipophilicity and metabolic stability. Its molecular formula is and it has a molecular weight of 305.22 g/mol. The presence of the oxadiazole moiety is crucial for its biological activity.
Research indicates that 5-(1H-pyrrol-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole may exert its effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting key enzymes involved in cancer proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- Induction of Apoptosis : Studies have demonstrated that this compound can activate apoptotic pathways in cancer cells by increasing p53 expression levels and promoting caspase-3 cleavage .
Biological Activity Data
A summary of biological activities observed in various studies is presented in the table below:
| Activity Type | Cell Lines Tested | IC₅₀ Values (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 15.63 | Apoptosis induction via p53 and caspase activation |
| Anticancer | HCT-116 (colorectal) | 12.0 | Topoisomerase I inhibition |
| Anti-inflammatory | RAW 264.7 (macrophages) | 20.0 | Inhibition of pro-inflammatory cytokines |
| Antioxidant | HeLa (cervical cancer) | 10.0 | Scavenging free radicals |
Case Studies
- Anticancer Activity : A study reported that derivatives of the oxadiazole scaffold showed promising anticancer properties by targeting various enzymes associated with tumor growth. The specific compound was effective against multiple cancer cell lines, demonstrating an IC₅₀ comparable to established chemotherapeutics like Tamoxifen .
- Anti-inflammatory Effects : In vitro studies on RAW 264.7 macrophages indicated that the compound could significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases .
- Molecular Docking Studies : Molecular docking simulations have revealed strong interactions between the compound and target proteins involved in cancer cell proliferation, supporting its role as a lead compound for further drug development .
Q & A
Basic: What are the optimal synthetic routes for 5-(1H-pyrrol-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole, and how can purity be ensured?
The synthesis typically involves cyclocondensation of amidoximes with activated carboxylic acid derivatives. Key steps include:
- Reagents : Use of hydrazine derivatives (e.g., N′-hydroxybenzamidine) and coupling agents like EDCI/HOBT for oxadiazole ring formation .
- Purification : Flash column chromatography (SiO₂, hexane:ethyl acetate gradients) achieves >95% purity. Confirmation via TLC and HPLC is critical .
- Yield Optimization : Reaction temperatures (50–80°C) and anhydrous solvents (THF, DME) improve yields to 70–99% .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound?
- ¹H/¹³C NMR : Assign peaks for pyrrole protons (δ 6.5–7.2 ppm) and trifluoromethoxy groups (δ 121–124 ppm in ¹³C) .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- SFC : Resolve enantiomers (if applicable) with chiral columns (e.g., Chiralpak AD-H) .
Advanced: How do structural modifications (e.g., pyrrole vs. pyrazole substituents) affect biological activity?
SAR studies on analogous oxadiazoles reveal:
Advanced: What experimental strategies elucidate the mechanism of action in anticancer assays?
- Flow Cytometry : Detect cell cycle arrest (e.g., G1 phase in T47D cells) post-treatment .
- Photoaffinity Labeling : Identify molecular targets (e.g., TIP47 protein) using radiolabeled probes .
- Caspase-3/7 Activation Assays : Quantify apoptosis via luminescent substrates (e.g., Caspase-Glo®) .
Advanced: How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?
- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing splitting .
- 2D-COSY/HSQC : Assign overlapping protons (e.g., aromatic vs. pyrrole signals) .
- Isotopic Labeling : Use ¹⁵N/¹⁹F-labeled analogs to trace ambiguous peaks .
Advanced: What computational methods predict reactivity for further derivatization?
- DFT Calculations : Optimize transition states for regioselective amination (e.g., B3LYP/6-31G*) .
- Molecular Docking : Simulate binding to IGF II receptor (PDB: 1GP3) to prioritize substituents .
- ADMET Prediction : Use SwissADME to assess solubility (LogP <3) and CYP450 inhibition risks .
Advanced: How to design bioassays for evaluating antimicrobial efficacy without cytotoxicity?
- Dual-Stain Assays : Combine resazurin (viability) and SYTOX Green (membrane integrity) in Gram-negative models (e.g., P. aeruginosa) .
- Time-Kill Kinetics : Monitor log-phase reduction at 8–32 µg/mL over 24h .
- Hemolysis Assays : Validate selectivity using RBCs (≤10% lysis at MIC) .
Advanced: What strategies improve metabolic stability of the oxadiazole core?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
